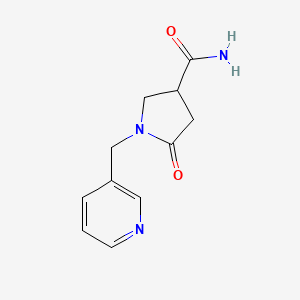

5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide

Description

5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide (CAS: 845546-25-0) is a pyrrolidine-based carboxamide derivative featuring a pyridin-3-ylmethyl substituent at the 1-position of the pyrrolidine ring and a carboxamide group at the 3-position.

Properties

IUPAC Name |

5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-11(16)9-4-10(15)14(7-9)6-8-2-1-3-13-5-8/h1-3,5,9H,4,6-7H2,(H2,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJOTCXNKOPBKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CN=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501218398 | |

| Record name | 5-Oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501218398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910443-34-4 | |

| Record name | 5-Oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910443-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501218398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative and a suitable amine, the pyrrolidine ring can be formed through cyclization reactions involving reagents such as acyl chlorides or anhydrides .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrrolidine rings .

Scientific Research Applications

5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Variations and Pharmacological Implications

Phenyl/Thienylmethyl Analogues: Phenyl groups (e.g., in and ) increase aromaticity, while thienylmethyl () introduces sulfur, altering electronic properties and solubility .

Functional Group Differences :

- Carboxamide vs. Carboxylic Acid : Carboxamides (e.g., target compound) generally exhibit better membrane permeability than carboxylic acids (e.g., ) due to reduced ionization at physiological pH .

- Chiral Centers : Compounds like 5-Oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid () demonstrate stereoselective activity, a factor absent in the target compound .

Biological Activity

5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide, with the molecular formula C₁₁H₁₂N₂O₃, is a heterocyclic compound notable for its diverse biological activities. This compound features a pyrrolidine ring, which is often associated with various pharmacological properties. Its potential as a therapeutic agent has garnered attention in recent studies focusing on its mechanism of action and biological effects.

The biological activity of this compound can be attributed to its structural components, particularly the pyrrolidine and pyridine moieties. These functional groups allow the compound to interact with various biological targets, influencing several biochemical pathways.

Key Mechanisms:

- Ligand Activity: The compound has been investigated for its role as a ligand in biochemical assays, potentially interacting with specific receptors or enzymes involved in metabolic processes.

- Antagonistic Properties: Related compounds have shown antagonistic effects on relaxin receptors (RXFP3), suggesting that this compound may exhibit similar properties .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells revealed that these compounds can effectively reduce cell viability.

Study Findings:

- Compounds structurally related to this compound were assessed for cytotoxicity against cancer cell lines, showing promising results compared to standard chemotherapeutics like cisplatin .

- The presence of specific substituents on the pyrrolidine ring influenced the anticancer efficacy, indicating a structure-dependent relationship .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant strains of bacteria. The results indicate that it possesses noteworthy activity against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae.

Antimicrobial Efficacy:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus (MRSA) | < 10 µg/mL |

| 5-Oxo derivatives | K. pneumoniae | < 20 µg/mL |

These findings suggest that modifications to the basic structure can enhance antimicrobial potency, making these compounds suitable candidates for further development in treating infections caused by resistant strains .

Case Study 1: Anticancer Activity in A549 Cells

A study investigated the cytotoxic effects of various derivatives of 5-Oxo compounds on A549 cells. The results indicated that certain derivatives exhibited up to 66% reduction in cell viability at a concentration of 100 µM after 24 hours, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Screening

Another research effort focused on evaluating the antimicrobial effectiveness of these compounds against clinical isolates. The study found that several derivatives showed potent activity against MRSA, which is critical given the rising incidence of antibiotic resistance in clinical settings .

Q & A

Q. What are the recommended synthetic routes for 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide, and how can reaction conditions be optimized for higher yields?

A multi-step synthesis approach is commonly employed, starting with functionalization of the pyrrolidine core followed by introduction of the pyridin-3-ylmethyl group. For example, analogous compounds (e.g., pyrimidine-5-carboxamides) are synthesized via parallel solution-phase methods involving ethanol, piperidine, and controlled temperatures (0–5°C for 2 hours) to minimize side reactions . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst tuning : Piperidine or triethylamine can enhance nucleophilic substitution efficiency.

- Temperature control : Low temperatures reduce undesired cyclization byproducts.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding patterns observed in related pyrrolidine derivatives) .

- NMR spectroscopy : Use - and -NMR to verify substitution patterns. For instance, the pyridin-3-ylmethyl group shows characteristic aromatic proton signals at δ 7.2–8.5 ppm .

- Mass spectrometry (HRMS) : Confirm molecular formula via exact mass analysis (e.g., expected [M+H] for CHNO: 248.1036).

Q. What spectroscopic techniques are suitable for analyzing stability under varying pH and temperature conditions?

- UV-Vis spectroscopy : Monitor degradation products via absorbance shifts (e.g., λ changes in acidic/basic media).

- FTIR : Track functional group integrity (e.g., amide C=O stretch at ~1650 cm) .

- HPLC-MS : Quantify degradation kinetics using reverse-phase columns (C18) and gradient elution with acetonitrile/water .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and binding affinity in biological systems?

- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites. For example, the carbonyl group at the 5-oxo position is a potential hydrogen bond acceptor .

- Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Parameterize force fields with partial charges derived from Hartree-Fock calculations .

Q. What experimental strategies can resolve contradictions in bioactivity data across in vitro and in vivo studies?

- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the pyrrolidine ring) .

- Pharmacokinetic profiling : Compare plasma protein binding (%) and tissue distribution in rodent models. Adjust dosing regimens to account for first-pass metabolism.

- Target engagement studies : Employ thermal shift assays (TSA) to validate direct interactions with purported biological targets .

Q. How can synthetic challenges, such as low yields in the final amidation step, be addressed?

- Coupling reagent optimization : Replace EDCl/HOBt with HATU or PyBOP for higher amide bond formation efficiency .

- Protecting group strategy : Temporarily protect the pyrrolidine nitrogen with Boc groups to prevent side reactions during pyridin-3-ylmethyl introduction .

- Solvent screening : Switch from DMF to dichloromethane (DCM) to reduce polar byproduct formation.

Q. What are the best practices for designing SAR studies on analogs of this compound?

- Core modifications : Synthesize derivatives with substituents at the pyrrolidine 3-carboxamide position (e.g., methyl, cyclohexyl) to assess steric effects .

- Bioisosteric replacement : Replace the pyridine ring with isosteres (e.g., thiazole) to improve metabolic stability .

- Data normalization : Use standardized assays (e.g., IC values in enzyme inhibition) to ensure comparability across analogs .

Methodological Considerations

- Data reproducibility : Validate synthetic protocols across ≥3 independent batches using NMR purity thresholds (>95%) .

- Contradiction resolution : Cross-validate bioactivity results with orthogonal assays (e.g., SPR alongside cell-based readouts) .

- Safety protocols : Follow ALADDIN guidelines for handling reactive intermediates (e.g., acrylonitrile derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.